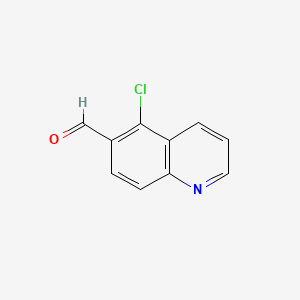

5-Chloroquinoline-6-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloroquinoline-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO/c11-10-7(6-13)3-4-9-8(10)2-1-5-12-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGJBHHLOSCPCTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2Cl)C=O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10670379 | |

| Record name | 5-Chloroquinoline-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180421-64-1 | |

| Record name | 5-Chloroquinoline-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Chloroquinoline-6-carbaldehyde: A Comprehensive Technical Guide for Researchers

Abstract: This technical guide provides a detailed overview of the physical and spectroscopic properties of 5-Chloroquinoline-6-carbaldehyde, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes predicted properties based on the analysis of structurally related compounds. It is designed to serve as a foundational resource for researchers, offering insights into its expected characteristics and providing detailed protocols for its empirical characterization.

Introduction

Quinoline and its derivatives are fundamental scaffolds in the development of therapeutic agents, exhibiting a wide range of biological activities. The introduction of a chloro substituent and a carbaldehyde group onto the quinoline ring, as in this compound, is anticipated to modulate its electronic properties, reactivity, and biological interactions significantly. This guide aims to provide researchers, scientists, and drug development professionals with a thorough understanding of the key physical and chemical characteristics of this compound, thereby facilitating its synthesis, characterization, and exploration in novel applications.

Predicted Physicochemical Properties

| Property | Predicted Value/Information | Basis for Prediction |

| Molecular Formula | C₁₀H₆ClNO | Based on chemical structure. |

| Molecular Weight | 191.61 g/mol | Calculated from the molecular formula.[1] |

| Appearance | Likely a pale yellow to brown solid. | Based on the appearance of similar aromatic aldehydes and chloroquinolines.[2] |

| Melting Point | Expected to be in the range of 90-110 °C. | Analogy with isomers and substituted quinolines suggests a melting point in this region. The melting point of the related quinoline-5-carboxaldehyde is 91-100 °C.[2] |

| Boiling Point | > 300 °C (with potential decomposition) | High boiling points are characteristic of aromatic compounds with similar molecular weights. |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in alcohols and likely insoluble in water. | The aromatic nature and the presence of a polar aldehyde group suggest solubility in moderately polar to nonpolar organic solvents. |

Synthesis and Purification

A plausible and commonly employed synthetic route for the preparation of chloroquinoline carbaldehydes is the Vilsmeier-Haack reaction.[3][4] This reaction introduces a formyl group onto an electron-rich aromatic ring.

Proposed Synthetic Pathway: Vilsmeier-Haack Reaction

The synthesis would likely proceed via the formylation of 5-chloroquinoline.

Caption: Proposed synthesis of this compound via the Vilsmeier-Haack reaction.

Experimental Protocol: Synthesis

-

Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.

-

Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 10 °C.

-

Allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

-

Formylation: Dissolve 5-chloroquinoline in a minimal amount of DMF and add it dropwise to the prepared Vilsmeier reagent.

-

Heat the reaction mixture to 60-70 °C and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the solution with a saturated sodium bicarbonate or sodium hydroxide solution until a precipitate forms.

-

Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.

-

Dry the crude product under vacuum.

-

Further purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Spectroscopic Characterization

The definitive identification and structural confirmation of this compound would rely on a combination of spectroscopic techniques. The following sections detail the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the aldehyde proton.

-

Aldehyde Proton (CHO): A singlet is anticipated in the downfield region, typically between δ 9.5 and 10.5 ppm.

-

Aromatic Protons: Several signals in the aromatic region (δ 7.0 - 9.0 ppm) are expected, exhibiting complex splitting patterns (doublets, triplets, and doublet of doublets) due to spin-spin coupling between adjacent protons on the quinoline ring. The electron-withdrawing effects of the chlorine and aldehyde groups will influence the chemical shifts of the neighboring protons, generally causing them to appear at a lower field.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon (C=O): A signal for the aldehyde carbonyl carbon is expected in the highly deshielded region of the spectrum, typically between δ 185 and 195 ppm.

-

Aromatic Carbons: Multiple signals for the aromatic carbons of the quinoline ring will be observed in the range of δ 120 to 150 ppm. The carbon atom attached to the chlorine will show a characteristic chemical shift, and its signal may be less intense due to the absence of a directly attached proton.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for analysis and interpretation.

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹.

-

Aromatic C-H Stretch: Weak to medium bands are anticipated above 3000 cm⁻¹.

-

Aromatic C=C and C=N Stretches: Multiple bands of varying intensity are expected in the 1400-1600 cm⁻¹ region, characteristic of the quinoline ring system.

-

C-Cl Stretch: A medium to strong absorption band is expected in the fingerprint region, typically between 700 and 850 cm⁻¹.

-

Sample Preparation: Prepare the sample as a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, for an ATR-FTIR spectrometer, place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (191.61 g/mol ).

-

Isotopic Pattern: Due to the presence of a chlorine atom, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks at M⁺ and M⁺+2 in an approximate 3:1 intensity ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This isotopic signature is a key diagnostic feature for chlorine-containing compounds.

-

Fragmentation: Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen radical (M-1) and the loss of the formyl group (M-29, loss of CHO).

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically using a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Utilize an appropriate ionization technique, such as electron ionization (EI) for GC-MS or electrospray ionization (ESI) for LC-MS.

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Analyze the mass spectrum to identify the molecular ion peak, its isotopic pattern, and the major fragment ions to confirm the structure.

Caption: General workflow for mass spectrometric analysis.

Conclusion

This compound represents a valuable, yet undercharacterized, building block for chemical synthesis and drug discovery. This technical guide provides a comprehensive framework of its predicted physical properties and expected spectroscopic characteristics, grounded in the established principles of organic chemistry and analogy to related structures. The detailed experimental protocols outlined herein offer a clear path for the empirical validation of these properties. It is the author's intent that this guide will serve as a catalyst for further research into this and similar heterocyclic systems, ultimately unlocking their full potential in various scientific disciplines.

References

-

PubChem. 6-Chloroquinoline-5-carbaldehyde. National Center for Biotechnology Information. [Link][1]

-

El-Gaby, M. S. A., et al. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 2018.[5]

-

PubChem. 5-Chloroquinoline. National Center for Biotechnology Information. [Link][6]

-

Wyrzykiewicz, E., et al. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 2020.[7]

-

Al-Omair, M. A., et al. A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit. RSC Advances, 2013.[8]

-

International Journal of Science and Research (IJSR). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. IJSR, 2016.[4]

-

Szychta, M., et al. Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. Molecules, 2021.[9]

-

International Journal of Chemical Studies. Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies, 2016.[10]

-

Arab American University Digital Repository. Results in chemistry paper. [Link][11]

-

PubChemLite. 5-chloroquinoline-8-carbaldehyde (C10H6ClNO). [Link][12]

-

Google Patents. CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline. [13]

Sources

- 1. 6-Chloroquinoline-5-carbaldehyde | C10H6ClNO | CID 177323674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Quinoline-5-carboxaldehyde, 97+% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ijsr.net [ijsr.net]

- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-Chloroquinoline | C9H6ClN | CID 69458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. rsc.org [rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. chemijournal.com [chemijournal.com]

- 11. repository.aaup.edu [repository.aaup.edu]

- 12. PubChemLite - 5-chloroquinoline-8-carbaldehyde (C10H6ClNO) [pubchemlite.lcsb.uni.lu]

- 13. CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Molecular Structure and Synthetic Utility of 5-Chloroquinoline-6-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloroquinoline-6-carbaldehyde is a halogenated quinoline derivative featuring a reactive aldehyde moiety. This strategic combination of a chloro-substituent and a formyl group on the quinoline scaffold makes it a potentially valuable, yet under-documented, building block in medicinal chemistry and materials science. The quinoline core is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals. The chloro- and aldehyde functionalities offer versatile handles for a variety of chemical transformations, enabling the synthesis of diverse molecular architectures for biological screening. This guide provides a comprehensive analysis of the molecular structure of this compound, drawing upon established principles of organic chemistry and spectroscopic data from closely related analogues due to the limited availability of direct experimental data for the title compound. We will explore its predicted spectroscopic characteristics, propose a robust synthetic methodology, and discuss its potential applications as a precursor in the development of novel therapeutic agents.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. The structural rigidity and aromatic nature of the quinoline nucleus provide an excellent platform for the spatial orientation of various functional groups to interact with biological targets. The introduction of substituents, such as halogens and aldehydes, can profoundly modulate the electronic properties, metabolic stability, and binding interactions of the parent scaffold, often leading to enhanced potency and selectivity.

This compound, the subject of this guide, presents an intriguing, though sparsely researched, example of a bifunctional quinoline derivative. The electron-withdrawing nature of the chlorine atom at the 5-position and the aldehyde group at the 6-position are expected to influence the reactivity of the quinoline ring system. The aldehyde group, in particular, serves as a versatile precursor for a multitude of chemical transformations, including reductive aminations, Wittig reactions, and the formation of Schiff bases, thereby providing a gateway to a wide array of more complex molecular structures.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by the quinoline bicyclic system with a chlorine atom attached to carbon 5 and a carbaldehyde group at carbon 6.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₆ClNO |

| Molecular Weight | 191.62 g/mol |

| CAS Number | 180421-64-1 |

| Appearance | Predicted: Off-white to yellow solid |

| Solubility | Predicted: Soluble in organic solvents like DMSO, DMF, and chlorinated solvents |

Spectroscopic Characterization (Predicted)

Due to the absence of published experimental spectra for this compound, the following characterization data is predicted based on the analysis of structurally similar compounds, such as other substituted chloroquinoline-carbaldehydes.[2][3]

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the aldehydic proton. The electron-withdrawing effects of the chloro and aldehyde groups will cause a general downfield shift of the aromatic protons.

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~10.2 | s | H-aldehyde | Deshielded proton of the aldehyde group. |

| ~9.0 | dd | H-2 | Alpha to the nitrogen, deshielded. |

| ~8.5 | d | H-4 | Beta to the nitrogen. |

| ~8.2 | d | H-8 | Deshielded by the peri-effect of the aldehyde. |

| ~7.8 | dd | H-3 | Coupled to H-2 and H-4. |

| ~7.7 | d | H-7 | Coupled to H-8. |

¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by the downfield signal of the carbonyl carbon.

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~192 | C=O (Aldehyde) |

| ~152 | C-2 |

| ~150 | C-8a |

| ~138 | C-4 |

| ~136 | C-5 |

| ~134 | C-7 |

| ~130 | C-6 |

| ~128 | C-8 |

| ~125 | C-4a |

| ~122 | C-3 |

FT-IR Spectroscopy

The infrared spectrum will prominently feature a strong absorption band corresponding to the carbonyl stretch of the aldehyde.

Table 4: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | Aromatic C-H stretch |

| ~2850, ~2750 | Weak | Aldehydic C-H stretch (Fermi resonance) |

| ~1705 | Strong | C=O stretch (Aldehyde) |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C and C=N stretching |

| ~830 | Strong | C-H out-of-plane bending |

| ~780 | Strong | C-Cl stretch |

Mass Spectrometry

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

Table 5: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 192.0211 |

| [M+Na]⁺ | 214.0030 |

Proposed Synthesis: The Vilsmeier-Haack Reaction

A reliable and widely used method for the synthesis of chloroquinoline-carbaldehydes is the Vilsmeier-Haack reaction.[4][5] This reaction utilizes a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to effect a one-pot cyclization and formylation of an appropriate acetanilide precursor.

Rationale for the Synthetic Approach

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic compounds. In the context of quinoline synthesis, it provides a direct route to 2-chloroquinoline-3-carbaldehydes from acetanilides. While the synthesis of the 6-carbaldehyde isomer is less commonly reported, the underlying principles of the reaction mechanism suggest its feasibility with an appropriately substituted starting material. The reaction proceeds through an electrophilic aromatic substitution mechanism, where the Vilsmeier reagent acts as the electrophile.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of analogous chloroquinoline-carbaldehydes.[6]

Step 1: Preparation of the Acetanilide Precursor The synthesis would commence with the acylation of 3-chloroaniline to yield N-(3-chlorophenyl)acetamide.

-

To a stirred solution of 3-chloroaniline (1.0 eq) in a suitable solvent such as dichloromethane or ethyl acetate, add acetic anhydride (1.1 eq).

-

The reaction mixture is typically stirred at room temperature for 1-2 hours.

-

Upon completion (monitored by TLC), the reaction is quenched with water, and the organic layer is washed with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield N-(3-chlorophenyl)acetamide.

Step 2: Vilsmeier-Haack Cyclization and Formylation

-

In a three-necked round-bottom flask equipped with a dropping funnel, condenser, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) (5.0 eq) to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) (3.0 eq) dropwise to the DMF, maintaining the temperature below 10 °C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.

-

Add N-(3-chlorophenyl)acetamide (1.0 eq) portion-wise to the Vilsmeier reagent.

-

Heat the reaction mixture to 80-90 °C and maintain for 6-8 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate until a precipitate forms.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to afford this compound.

Caption: Key reaction pathways of this compound.

Potential as a Scaffold in Medicinal Chemistry

Given the prevalence of the quinoline scaffold in approved drugs, derivatives of this compound are promising candidates for biological screening. The ability to readily diversify the molecule at the 6-position allows for the exploration of structure-activity relationships (SAR) in a systematic manner. For instance, the introduction of various amine side chains via reductive amination could lead to compounds with potential activity as kinase inhibitors, a class of drugs where the quinoline core is frequently found.

Conclusion

While direct experimental data for this compound remains limited in the public domain, a comprehensive understanding of its molecular structure, spectroscopic properties, and reactivity can be confidently inferred from the well-established chemistry of its isomers and related quinoline derivatives. The proposed synthesis via the Vilsmeier-Haack reaction offers a plausible and efficient route to this valuable building block. The versatile reactivity of the aldehyde group, coupled with the inherent biological relevance of the quinoline scaffold, positions this compound as a promising starting material for the discovery and development of novel therapeutic agents and functional materials. Further experimental investigation into the synthesis and characterization of this compound is highly encouraged to unlock its full potential.

References

- Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. (2021). International Journal of Chemical Studies, 9(1), 54-57.

- Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. (2016). International Journal of Chemical Studies, 4(6), 01-05.

-

Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. (n.d.). OUCI. Retrieved January 10, 2026, from [Link]

- Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Deriv

- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). RSC Advances, 8(15), 8266–8291.

- (PDF) Synthesis and transformations of novel formyl-substituted quinolines. (2011).

-

Read High-Impact Highlights from Organic Letters. (2018, September 27). ACS Axial. Retrieved from [Link]

- (PDF) Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. (2024). Asian Journal of Chemistry, 36(8), 2241-2248.

-

Top 55 Medicinal Chemistry papers published in 2021. (n.d.). SciSpace. Retrieved January 10, 2026, from [Link]

-

6-Hydroxyquinoline-5-carbaldehyde. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

- Designing, Synthesis, and Anticancer Evaluation of Some New Quinoline and Benzothiazole Containing Schiff's Bases. (2024). Asian Journal of Green Chemistry, 8(1), 1-14.

Sources

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemijournal.com [chemijournal.com]

- 5. chemijournal.com [chemijournal.com]

- 6. ajgreenchem.com [ajgreenchem.com]

An In-depth Technical Guide to the Spectroscopic Profile of 5-Chloroquinoline-6-carbaldehyde

Introduction

5-Chloroquinoline-6-carbaldehyde is a substituted heterocyclic aromatic compound belonging to the quinoline family. Quinoline and its derivatives are of significant interest in medicinal chemistry and materials science due to their presence in a wide array of natural products and pharmacologically active compounds. The introduction of a chloro group and a carbaldehyde (aldehyde) functionality onto the quinoline scaffold at the 5- and 6-positions, respectively, is expected to modulate its physicochemical and biological properties. This technical guide provides a comprehensive, predictive analysis of the spectroscopic data for this compound, offering researchers, scientists, and drug development professionals a foundational understanding for its identification and characterization.

Due to the limited availability of direct experimental data for this specific molecule in the public domain, this guide leverages established principles of spectroscopic interpretation and comparative data from structurally analogous quinoline derivatives to forecast its spectral characteristics. The methodologies and interpretations presented herein are designed to be a self-validating system for researchers embarking on the synthesis and analysis of this and related compounds.

Molecular Structure and Its Spectroscopic Implications

The molecular structure of this compound (C₁₀H₆ClNO) forms the basis for interpreting its spectroscopic data.[1][2] The key structural features include the quinoline bicyclic system, an electron-withdrawing chloro group at position 5, and an electron-withdrawing and reactive carbaldehyde group at position 6. These substituents significantly influence the electronic environment of the aromatic protons and carbons, leading to predictable shifts in NMR spectra.[3] The carbonyl group of the aldehyde and the C-Cl bond will give rise to characteristic absorption bands in the infrared (IR) spectrum. The overall conjugated system will determine its ultraviolet-visible (UV-Vis) absorption profile.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[4] For this compound, both ¹H and ¹³C NMR will provide crucial information about the connectivity and electronic environment of the atoms.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the five aromatic protons and the aldehyde proton. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the nitrogen atom, the chloro group, and the aldehyde group.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H-2 | 8.8 - 9.0 | dd | J ≈ 4.5, 1.8 | Deshielded due to proximity to nitrogen. |

| H-3 | 7.5 - 7.7 | dd | J ≈ 8.5, 4.5 | Coupled to H-2 and H-4. |

| H-4 | 8.2 - 8.4 | dd | J ≈ 8.5, 1.8 | Deshielded by the ring current and proximity to the nitrogen. |

| H-7 | 7.8 - 8.0 | d | J ≈ 8.0 | Coupled to H-8. |

| H-8 | 8.0 - 8.2 | d | J ≈ 8.0 | Deshielded by the peri-effect of the chloro group at C-5. |

| CHO | 10.0 - 10.5 | s | - | Characteristic downfield shift for an aldehyde proton. |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show ten distinct signals corresponding to the carbon atoms of the molecule. The chemical shifts will be influenced by the electronegativity of the substituents and their position on the quinoline ring.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | 150 - 152 | Adjacent to nitrogen. |

| C-3 | 122 - 124 | Aromatic CH. |

| C-4 | 135 - 137 | Aromatic CH. |

| C-4a | 128 - 130 | Bridgehead carbon. |

| C-5 | 132 - 134 | Attached to chlorine. |

| C-6 | 130 - 132 | Attached to the aldehyde group. |

| C-7 | 127 - 129 | Aromatic CH. |

| C-8 | 129 - 131 | Aromatic CH. |

| C-8a | 148 - 150 | Bridgehead carbon adjacent to nitrogen. |

| CHO | 190 - 193 | Carbonyl carbon of the aldehyde. |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio.

-

Instrument Setup: Record the ¹H and ¹³C NMR spectra on a spectrometer with a proton frequency of at least 400 MHz.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

-

To aid in assignment, consider performing 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings.[3]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

For distinguishing between CH, CH₂, and CH₃ groups, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed.[5]

-

2D experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to correlate proton and carbon signals for unambiguous assignments.[3]

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the presence of a chlorine atom will result in a characteristic isotopic pattern.

Predicted Mass Spectrum

| m/z | Interpretation |

| 191/193 | [M]⁺/[M+2]⁺ molecular ion peaks (approx. 3:1 ratio due to ³⁵Cl/³⁷Cl isotopes).[6] |

| 162/164 | [M-CHO]⁺, loss of the formyl group. |

| 127 | [M-CHO-Cl]⁺, subsequent loss of chlorine. |

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| ~3050 | Aromatic C-H stretch | Medium |

| 2830-2695 | Aldehyde C-H stretch (Fermi doublet) | Medium |

| ~1700 | C=O stretch (aldehyde) | Strong |

| 1600-1450 | C=C and C=N stretching in the quinoline ring | Medium to Strong |

| ~830 | C-Cl stretch | Medium |

Note: These are predicted values and may vary depending on the sampling method (e.g., KBr pellet, thin film).

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet, a thin film on a salt plate (e.g., NaCl), or in a suitable solvent for solution-phase IR.

-

Data Acquisition: Record the IR spectrum using an FTIR (Fourier Transform Infrared) spectrometer over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation of the quinoline ring system in this compound is expected to result in strong UV absorption.

Predicted UV-Vis Data

The UV-Vis spectrum of this compound in a solvent like ethanol or acetonitrile is expected to show multiple absorption bands. The primary π → π* transitions of the quinoline system will likely appear in the range of 250-350 nm. The n → π* transition of the carbonyl group may appear as a weaker band at a longer wavelength. The exact positions and intensities of the absorption maxima (λmax) will be sensitive to the solvent polarity.[7][8]

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-grade solvent (e.g., ethanol, methanol, acetonitrile). The concentration should be adjusted to give a maximum absorbance between 0.1 and 1.0.

-

Data Acquisition: Record the UV-Vis spectrum using a dual-beam spectrophotometer, using the pure solvent as a reference. Scan a wavelength range of approximately 200-500 nm.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and calculate the molar absorptivity (ε) if the concentration is known.

Workflow for Spectroscopic Characterization

Caption: A generalized workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

This technical guide provides a detailed, predictive overview of the key spectroscopic data for this compound. By leveraging established principles and comparative data from related quinoline derivatives, researchers can anticipate the spectral features of this compound, aiding in its identification, characterization, and quality control. The provided experimental protocols offer a practical framework for obtaining high-quality spectroscopic data. As with any predictive analysis, experimental verification remains the gold standard for structural elucidation.

References

- BenchChem. (2025). Interpreting Complex NMR Spectra of Substituted Quinolines. Technical Support Center.

- ResearchGate. (n.d.).

- BenchChem. (2025). 1H NMR Characterization of Substituted Quinolines.

- MDPI. (n.d.). New Synthetic Quinoline (Qui)

- ProQuest. (n.d.).

- Arabian Journal of Chemistry. (n.d.). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study.

- BenchChem. (2025).

- The Royal Society of Chemistry. (n.d.).

- TSI Journals. (n.d.).

- UNCW Institutional Repository. (n.d.).

- The Royal Society of Chemistry. (n.d.). Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes.

- Utah Chemistry. (n.d.). 13C DEPT NMR 1D Spectrum.

- BenchChem. (2025). Spectroscopic Characterization of 4-Chloroquinoline-6-carbaldehyde: A Technical Guide.

- BenchChem. (2025). Spectroscopic and Synthetic Profile of 6-Chloroisoquinoline-1-carbaldehyde: A Technical Guide.

- PubChem. (n.d.). 6-Chloroquinoline-5-carbaldehyde.

- BenchChem. (2025).

- ResearchGate. (n.d.). UV−vis spectroscopy of compound 5.

- MDPI. (n.d.).

- UNCW Institutional Repository. (n.d.).

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- International Journal of Science and Research (IJSR). (2016). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction.

- ResearchGate. (n.d.).

- ChemicalBook. (n.d.). Quinoline(91-22-5) 1H NMR spectrum.

- BenchChem. (2025). physical and chemical properties of 6-Chloroisoquinoline-1-carbaldehyde.

- BenchChem. (2025). Technical Guide: Structure Elucidation of 6-Chloroisoquinoline-1-carbaldehyde.

- ScienceDirect. (n.d.).

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.

- NASA Astrophysics Data System. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar.

- science-softCon. (n.d.).

- Appchem. (n.d.). This compound.

- The Royal Society of Chemistry. (2013). A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit.

Sources

- 1. 6-Chloroquinoline-5-carbaldehyde | C10H6ClNO | CID 177323674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. appchemical.com [appchemical.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemistry.utah.edu [chemistry.utah.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA’s Antioxidant Activity Modulators—Spectroscopic Studies [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Interpreting the NMR Spectra of 5-Chloroquinoline-6-carbaldehyde: A Predictive and Methodological Approach

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Quinoline Scaffold and the Imperative of Structural Elucidation

Quinoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmaceuticals, most notably antimalarial agents.[1] The specific substitution pattern on the quinoline ring system is a critical determinant of a molecule's biological activity, making unambiguous structural characterization a non-negotiable aspect of drug discovery and development.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for this purpose, providing unparalleled insight into molecular structure.[3][4]

This guide provides a comprehensive, in-depth analysis of the interpretation of the ¹H and ¹³C NMR spectra for 5-chloroquinoline-6-carbaldehyde. As this is a highly specific and potentially novel compound, readily available, fully assigned experimental spectra are not widespread. Therefore, this document adopts a predictive methodology, grounded in the fundamental principles of NMR and substituent effects, to forecast the spectral characteristics. This approach not only provides a robust analytical framework for this specific molecule but also serves as a practical guide for researchers tackling the structural elucidation of other novel substituted quinolines.

Foundational Principles: Analyzing the this compound Structure

To interpret the NMR spectra, we must first dissect the molecule's electronic landscape. The structure contains two fused aromatic rings (a pyridine ring and a benzene ring) with three distinct substituents:

-

The Quinoline Nitrogen: An electron-withdrawing atom that deshields adjacent protons and carbons.

-

The C5-Chloro Group: An electron-withdrawing group via induction, which deshields nearby nuclei.

-

The C6-Carbaldehyde Group: A strongly electron-withdrawing and anisotropic group that significantly deshields ortho protons and its own carbonyl carbon.

These features break the molecule's symmetry, resulting in a unique signal for each of the six protons and ten carbons.

The ¹H NMR Spectrum: A Proton-by-Proton Prediction

The ¹H NMR spectrum provides information on the number of distinct protons, their electronic environment (chemical shift), and their connectivity (spin-spin coupling).[1]

Predicted Chemical Shifts (δ)

-

Aldehyde Proton (1H, -CHO): This proton is highly deshielded due to the strong electron-withdrawing nature of the carbonyl group. It is expected to appear as a singlet far downfield, typically in the δ 9.9 – 10.2 ppm range.

-

H-2 and H-4 (Pyridine Ring): These protons are ortho and para to the ring nitrogen, respectively, and are thus significantly deshielded. H-2 is also adjacent to the nitrogen, placing it furthest downfield in the aromatic region. H-4 will also be downfield. We predict H-2 at δ ~9.0 ppm and H-4 at δ ~8.2 ppm .

-

H-3 (Pyridine Ring): This proton is meta to the nitrogen and will be the most upfield of the pyridine ring protons, expected around δ ~7.6 ppm .

-

H-8 (Benzene Ring): This proton is ortho to the C5-chloro group and will be deshielded. It is expected to appear around δ ~8.5 ppm .

-

H-7 (Benzene Ring): This proton is ortho to the C6-carbaldehyde group, placing it in a highly deshielded environment. It is predicted to be the most downfield proton on the benzene ring, around δ ~8.8 ppm .

Predicted Spin-Spin Coupling (J)

The connectivity of the protons can be predicted based on established coupling constants in quinoline systems.[5]

-

H-2, H-3, H-4 System:

-

H-2 will be a doublet of doublets (dd) due to coupling with H-3 (Jortho ≈ 4-5 Hz) and H-4 (Jmeta ≈ 1.5-2.0 Hz).

-

H-3 will be a doublet of doublets (dd) coupled to H-2 (Jortho ≈ 4-5 Hz) and H-4 (Jortho ≈ 8-9 Hz).

-

H-4 will be a doublet of doublets (dd) coupled to H-3 (Jortho ≈ 8-9 Hz) and H-2 (Jmeta ≈ 1.5-2.0 Hz).

-

-

H-7, H-8 System:

-

H-7 and H-8 are ortho to each other and will appear as doublets, with a typical ortho coupling constant (Jortho) of ~8.5 – 9.5 Hz .

-

-

Aldehyde Proton: This proton is not coupled to any other protons and will therefore be a singlet (s) .

Visual Assignment of Predicted ¹H NMR Signals

Caption: Predicted ¹H NMR assignments for this compound.

The ¹³C NMR Spectrum: Probing the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom. The chemical shifts are highly sensitive to the local electronic environment and hybridization.[6][7]

Predicted Chemical Shifts (δ)

-

Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is the most deshielded carbon in the molecule and will appear significantly downfield, predicted in the δ 190 – 195 ppm range.[8]

-

Quaternary Carbons (C4a, C5, C6, C8a):

-

C5 (bearing Cl): The direct attachment of the electronegative chlorine atom will deshield this carbon. Predicted around δ ~135 ppm .

-

C6 (bearing CHO): Attachment to the carbonyl group will also cause a downfield shift. Predicted around δ ~138 ppm .

-

C4a and C8a (bridgehead): These carbons are typically found in the δ 145-150 ppm range in quinoline systems.

-

-

CH Carbons (C2, C3, C4, C7, C8):

-

C2 and C4: These carbons are adjacent to the nitrogen, leading to significant deshielding. C2 is generally the most deshielded of the CH carbons in the pyridine ring, predicted at δ ~152 ppm , while C4 is predicted around δ ~140 ppm .

-

C3: This carbon is beta to the nitrogen and will be the most shielded of the pyridine ring carbons, likely appearing around δ ~122 ppm .

-

C7 and C8: These carbons on the benzene ring will have shifts influenced by the adjacent substituents. We predict C7 and C8 to be in the δ 128 – 132 ppm range.

-

Visual Assignment of Predicted ¹³C NMR Signals

Caption: Predicted ¹³C NMR assignments for this compound.

Summary of Predicted NMR Data

The predicted assignments are summarized in the table below for quick reference.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹H Multiplicity & Coupling (J, Hz) | Predicted ¹³C Chemical Shift (δ, ppm) |

| 2 | ~9.0 | dd, J ≈ 4.5, 1.8 Hz | ~152 |

| 3 | ~7.6 | dd, J ≈ 8.5, 4.5 Hz | ~122 |

| 4 | ~8.2 | dd, J ≈ 8.5, 1.8 Hz | ~140 |

| 4a | - | - | ~148 |

| 5 | - | - | ~135 |

| 6 | - | - | ~138 |

| 7 | ~8.8 | d, J ≈ 9.0 Hz | ~129 |

| 8 | ~8.5 | d, J ≈ 9.0 Hz | ~130 |

| 8a | - | - | ~146 |

| 6-CHO | ~10.1 | s | ~192 |

The Role of 2D NMR in Assignment Confirmation

While 1D spectra provide the foundation, 2D NMR experiments are indispensable for confirming these assignments.[9]

-

COSY (Correlation Spectroscopy): Would show correlations between coupled protons (e.g., H-2/H-3, H-3/H-4, and H-7/H-8), confirming their connectivity.[5][10]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal directly to the carbon atom it is attached to, definitively linking the ¹H and ¹³C assignments for all CH groups.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is crucial for assigning quaternary carbons. For instance, the aldehyde proton (CHO) would show a correlation to C6, and H-7 would show correlations to C5 and C8a, solidifying the entire structural assignment.

Experimental Protocol for NMR Data Acquisition

The following is a standard operating procedure for acquiring high-quality NMR data for a small molecule like this compound.

Methodology

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified this compound sample.

-

Dissolve the sample in approximately 0.6 mL of a high-purity deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean glass vial. Ensure the sample is fully dissolved.

-

Add a small amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm).

-

Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[5]

-

Cap the NMR tube securely.

-

-

Spectrometer Setup and 1D ¹H Spectrum Acquisition:

-

Insert the sample into the NMR spectrometer (a 400 MHz or higher field is recommended for better signal dispersion).

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

Acquire a standard 1D ¹H spectrum with 8 to 16 scans, a spectral width of ~12 ppm, and a relaxation delay of 2-5 seconds.

-

-

1D ¹³C Spectrum Acquisition:

-

Using the same sample, switch to a standard carbon experiment with proton decoupling (e.g., zgpg30).

-

Set the spectral width to ~220 ppm.

-

Acquire the spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to ensure all peaks have a pure absorption line shape.

-

Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm (for both ¹H and ¹³C) or using the residual solvent peak as a secondary reference.

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons for each signal.

-

Experimental Workflow Diagram

Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.

Conclusion

The structural elucidation of this compound via NMR spectroscopy is a systematic process that relies on the fundamental principles of chemical shifts and spin-spin coupling. By leveraging predictive models based on the known electronic effects of chloro, aldehyde, and heterocyclic nitrogen substituents, a highly accurate forecast of the ¹H and ¹³C NMR spectra can be generated. This guide provides the necessary framework, from theoretical prediction and data interpretation to detailed experimental protocols, enabling researchers to confidently characterize this molecule and other novel substituted quinolines that are vital to modern drug development programs.

References

- Application Note: 1H NMR Characterization of Substituted Quinolines. Benchchem.

- Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines. Benchchem.

- Electronic Supplementary Information. The Royal Society of Chemistry.

-

Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ACS Publications - Journal of Chemical Education. Available from: [Link]

-

Table 1 1 H NMR chemical shifts of aromatic protons of compounds 8-21. ResearchGate. Available from: [Link]

-

CONTRIBUTION OF NMR SPECTROSCOPY, MASS SPECTROMETRY AND X-RAY DIFFRACTOMETRY TECHNIQUES TO THE CHARACTERIZATION OF 2-CHLORO-8-METHYL-3-FORMYLQUINOLINE. International Journal of Pharmaceutical Sciences and Drug Research. Available from: [Link]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. TSI Journals. Available from: [Link]

-

Structure elucidation of quinoline| NMR Spectroscopy. YouTube. Available from: [Link]

-

5-Chloro-8-hydroxyquinoline. PubChem. Available from: [Link]

-

In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti- Microbial Agents. MDPI. Available from: [Link]

-

NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. PMC - NIH. Available from: [Link]

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Human Metabolome Database. Available from: [Link]

-

13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). ResearchGate. Available from: [Link]

-

Proton NMR chemical shifts and coupling constants for brain metabolites. Wiley Online Library. Available from: [Link]

-

[Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. The Royal Society of Chemistry. Available from: [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]

-

The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR). Available from: [Link]

-

Links – Chemistry NMR Facility. UW–Madison. Available from: [Link]

-

Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. Available from: [Link]

-

What to expect: Chemical Shifts & Coupling Constants in Low-field NMR Spectroscopy. Nanalysis. Available from: [Link]

-

CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository. Available from: [Link]

-

13 C NMR Chemical Shifts. Oregon State University. Available from: [Link]

-

NMR Spectroscopy :: Hans Reich NMR Collection - Content. Organic Chemistry Data. Available from: [Link]

-

BMRB Database. BMRB. Available from: [Link]

-

2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. ResearchGate. Available from: [Link]

-

1 H-NMR spectra of chemically synthesized 5-chloro-2-hydroxyacetanilide.... ResearchGate. Available from: [Link]

-

C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm.... Doc Brown's Chemistry. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. youtube.com [youtube.com]

- 4. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. pubs.acs.org [pubs.acs.org]

- 10. CONTRIBUTION OF NMR SPECTROSCOPY, MASS SPECTROMETRY AND X-RAY DIFFRACTOMETRY TECHNIQUES TO THE CHARACTERIZATION OF 2-CHLORO-8-METHYL-3-FORMYLQUINOLINE | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]

5-Chloroquinoline-6-carbaldehyde FT-IR analysis

An In-Depth Technical Guide to the Fourier-Transform Infrared (FT-IR) Spectroscopy of 5-Chloroquinoline-6-carbaldehyde

Abstract

This technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of this compound, a substituted heterocyclic aromatic aldehyde of significant interest in medicinal chemistry and materials science. As a molecule combining a quinoline nucleus, a chloro substituent, and a carbaldehyde group, its FT-IR spectrum presents a unique fingerprint rich with structural information. This document is designed for researchers, scientists, and drug development professionals, offering a narrative that moves from fundamental principles to detailed spectral interpretation. We will explore the causality behind experimental choices, establish a self-validating protocol for data integrity, and ground all mechanistic claims in authoritative sources. The guide includes a detailed experimental workflow, a thorough assignment of expected vibrational modes, and data visualization to facilitate understanding and application.

Introduction: The Structural Significance of this compound

Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, exhibiting a wide range of biological activities including antimalarial, antibacterial, and anticancer properties.[1] The specific functionalization of the quinoline ring is critical to its pharmacological profile. This compound incorporates three key chemical motifs: the heteroaromatic quinoline core, an electron-withdrawing chloro group at the C5 position, and a reactive carbaldehyde (aldehyde) group at the C6 position.

The precise identification and structural confirmation of such molecules are paramount in any research or development pipeline. FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for this purpose.[2] It provides a distinct molecular "fingerprint" by measuring the absorption of infrared radiation by the molecule's vibrating bonds.[3] This guide will elucidate the characteristic FT-IR spectrum of this compound, enabling its unambiguous identification and quality assessment.

Caption: Molecular structure of this compound (C₁₀H₆ClNO).

Core Principles: Interpreting FT-IR Spectra

An FT-IR spectrum plots infrared light intensity (as % Transmittance or Absorbance) against wavenumber (in cm⁻¹).[4] Absorption bands (peaks) appear at wavenumbers corresponding to the vibrational frequencies of specific chemical bonds. For a molecule like this compound, the spectrum is best analyzed by dividing it into two main regions:

-

Functional Group Region (4000 cm⁻¹ - 1500 cm⁻¹): This region contains absorptions for most stretching vibrations. These peaks are typically well-defined and correspond to specific functional groups (e.g., C=O, C-H, N-H), making it the primary region for initial identification.[5]

-

Fingerprint Region (1500 cm⁻¹ - 400 cm⁻¹): This area is rich with complex vibrations, including bending modes and skeletal vibrations of the entire molecule.[2] While individual peak assignment can be challenging, the overall pattern in this region is unique to a specific molecule, serving as a definitive "fingerprint" for confirmation.

Experimental Protocol: A Self-Validating Workflow

The acquisition of a high-quality, reproducible FT-IR spectrum is paramount. The following protocol describes the use of the Attenuated Total Reflectance (ATR) technique, which is ideal for solid powder samples due to its minimal sample preparation and ease of use.

Caption: Experimental workflow for FT-IR analysis using the ATR method.

Step-by-Step Methodology:

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium. The sample compartment should be purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

Background Collection (Self-Validation): Before analyzing the sample, a background spectrum must be collected. With the ATR crystal clean and free of any sample, scan the empty accessory. This spectrum of the ambient environment is automatically subtracted from the sample spectrum, ensuring that peaks from atmospheric H₂O and CO₂ are removed. This is a critical self-validating step.

-

Sample Application: Place a small amount of the solid this compound powder onto the center of the ATR crystal.

-

Pressure Application: Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. The causality here is that the evanescent wave, which probes the sample, only penetrates a few microns; poor contact will result in a weak, low-quality spectrum.

-

Spectrum Acquisition: Collect the sample spectrum. Typical parameters for a high-quality spectrum are a resolution of 4 cm⁻¹ and an accumulation of 16 to 32 scans.

-

Data Processing: The resulting spectrum should be baseline-corrected to ensure all peaks originate from a flat zero-absorbance line. If using an ATR accessory, an ATR correction algorithm may be applied to make the spectrum appear more like a traditional transmission spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe to prevent cross-contamination.

Detailed Spectral Interpretation and Vibrational Mode Assignment

The FT-IR spectrum of this compound can be systematically interpreted by assigning absorption bands to its constituent parts. While a direct experimental spectrum for this specific isomer is not widely published, a highly accurate interpretation can be constructed from extensive data on related quinolines, aromatic aldehydes, and chloroarenes.[1][5][6]

4.1 The Aromatic Quinoline Core

-

Aromatic C-H Stretching: Vibrations of the C-H bonds on the quinoline ring will produce sharp, medium-intensity peaks in the 3100-3000 cm⁻¹ region.[7] The presence of peaks above 3000 cm⁻¹ is a clear indicator of C-H bonds on an sp²-hybridized carbon (aromatic or vinylic).[7]

-

C=C and C=N Ring Stretching: The conjugated system of the quinoline core gives rise to a series of characteristic, sharp absorptions between 1620 cm⁻¹ and 1430 cm⁻¹ .[6][8] These bands, resulting from the stretching of C=C and C=N bonds within the fused rings, are highly diagnostic for the quinoline scaffold.

-

Aromatic C-H Bending (Out-of-Plane): In the fingerprint region, strong absorptions between 900 cm⁻¹ and 675 cm⁻¹ arise from the out-of-plane bending of the aromatic C-H bonds. The exact positions are sensitive to the substitution pattern on the rings and provide confirmatory evidence.

4.2 The Carbaldehyde Functional Group

-

C=O Stretching: This is arguably the most intense and unambiguous peak in the entire spectrum. For an aromatic aldehyde, the carbonyl (C=O) stretching vibration is expected to be a very strong, sharp band in the range of 1710-1685 cm⁻¹ .[5][7] The conjugation with the quinoline ring lowers the frequency from that of a saturated aldehyde (~1730 cm⁻¹) due to a decrease in the double-bond character of the C=O bond.

-

Aldehydic C-H Stretching: This is another crucial diagnostic feature. It manifests as two distinct, weak-to-medium intensity peaks near 2850 cm⁻¹ and 2750 cm⁻¹ .[5] The lower frequency band is particularly useful for identification as very few other functional groups absorb in this region. The appearance of this doublet is strong evidence for an aldehyde group.

4.3 The Chloro Substituent

-

C-Cl Stretching: The stretching vibration of the carbon-chlorine bond is expected in the fingerprint region, typically between 800 cm⁻¹ and 600 cm⁻¹ . This absorption is often of medium to weak intensity and can be convoluted with other skeletal vibrations, making a definitive assignment challenging without comparative analysis or theoretical calculations.[1] However, its presence would be consistent with the known structure.

Data Presentation: Summary of Expected Vibrational Modes

The following table summarizes the key diagnostic absorption bands for the structural elucidation of this compound.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group Origin |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic (Quinoline Ring) |

| ~2850 and ~2750 | Weak | C-H Stretch (Fermi Doublet) | Aldehyde (-CHO) |

| 1710 - 1685 | Strong | C=O Stretch | Aromatic Aldehyde (-CHO) |

| 1620 - 1430 | Medium | C=C and C=N Ring Skeletal Stretches | Aromatic (Quinoline Core) |

| 900 - 675 | Strong | C-H Out-of-Plane (OOP) Bending | Aromatic (Quinoline Core) |

| 800 - 600 | Weak-Med | C-Cl Stretch | Chloro Substituent |

Conclusion

The FT-IR analysis of this compound provides a powerful method for its structural confirmation. A high-quality spectrum, acquired using a validated protocol, will exhibit a unique pattern of absorption bands. The key diagnostic features are the very strong carbonyl stretch around 1700 cm⁻¹, the characteristic aldehydic C-H doublet near 2850/2750 cm⁻¹, multiple sharp peaks for the aromatic C=C/C=N framework between 1620-1430 cm⁻¹, and aromatic C-H stretches above 3000 cm⁻¹. By systematically analyzing these features, researchers can confidently verify the identity and integrity of this important heterocyclic compound, ensuring the reliability of subsequent studies in drug discovery and materials science.

References

- ResearchGate. (n.d.). Vibrational spectroscopic study of some quinoline derivatives. Retrieved from researchgate.

- Wait, S. C. (1970). Vibrational spectra and assignments for quinoline and isoquinoline. Journal of Molecular Spectroscopy.

- AVESİS. (2024). Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications.

- AIP Publishing. (2015). Rotation-vibration interactions in the spectra of polycyclic aromatic hydrocarbons: Quinoline as a test-case species. The Journal of Chemical Physics.

- National Institutes of Health (NIH). (n.d.). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. PMC.

- AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide.

- Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results.

- PubChem. (n.d.). 6-Chloroquinoline-5-carbaldehyde.

- Specac Ltd. (n.d.). Interpreting Infrared Spectra.

- BenchChem. (n.d.). Spectroscopic and Synthetic Profile of 6-Chloroisoquinoline-1-carbaldehyde: A Technical Guide.

- European Journal of Chemistry. (2025). Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde.

- MDPI. (n.d.). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives.

- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.

- Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

Sources

- 1. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 4. azooptics.com [azooptics.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Vibrational spectra and assignments for quinoline and isoquinoline (1970) | Samuel C. Wait | 106 Citations [scispace.com]

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 5-Chloroquinoline-6-carbaldehyde

For Immediate Release

Gaithersburg, MD – In the intricate world of drug discovery and molecular analysis, understanding the structural nuances of novel compounds is paramount. Mass spectrometry stands as a cornerstone technique, offering profound insights into molecular weight and structure through the controlled fragmentation of ionized molecules. This technical guide, authored for researchers, scientists, and drug development professionals, provides an in-depth exploration of the predicted mass spectrometric fragmentation pathways of 5-chloroquinoline-6-carbaldehyde, a compound of interest in medicinal chemistry.

Introduction: The Analytical Imperative

This compound (C₁₀H₆ClNO) possesses a calculated monoisotopic mass of 191.0138 Da[1]. Its structure, featuring a fused aromatic system with electron-withdrawing and reactive substituents, suggests a rich and informative fragmentation pattern. Understanding this pattern is crucial for its unambiguous identification in complex matrices, for metabolite identification studies, and for quality control in synthetic processes. This guide will explore its fragmentation under two of the most common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI).

Electron Ionization (EI) Mass Spectrometry: A High-Energy Approach

Electron Ionization is a "hard" ionization technique that imparts significant internal energy to the analyte molecule, leading to extensive and often complex fragmentation. The resulting mass spectrum is a fingerprint, rich in structural information.

Predicted EI Fragmentation Pathway

The fragmentation of this compound under EI conditions is expected to be initiated by the removal of an electron to form the molecular ion (M•+), which will be readily observable at m/z 191 (and its ³⁷Cl isotope at m/z 193). The stability of the aromatic quinoline system suggests that the molecular ion will be relatively abundant[2]. Subsequent fragmentation is dictated by the lability of the substituents.

Key Predicted Fragmentation Steps:

-

Loss of a Hydrogen Radical (H•): Aldehydes commonly undergo cleavage of the C-H bond, resulting in a stable acylium ion[3]. This would produce a significant [M-1]⁺ peak at m/z 190.

-

Loss of the Formyl Radical (•CHO): A characteristic fragmentation of aromatic aldehydes is the loss of the entire aldehyde group[3][4]. This cleavage would yield a highly stable chloroquinoline cation at m/z 162, representing the [M-29]⁺ fragment.

-

Loss of a Chlorine Radical (•Cl): Halogenated aromatic compounds frequently exhibit the loss of the halogen radical[5]. The loss of •Cl from the molecular ion would result in an ion at m/z 156, corresponding to [M-35]⁺.

-

Sequential Losses: Further fragmentation can proceed from these primary fragments.

-

The [M-CHO]⁺ ion (m/z 162) could subsequently lose a chlorine radical to yield an ion at m/z 127.

-

Alternatively, following the initial loss of •Cl to form the ion at m/z 156, a subsequent loss of carbon monoxide (CO) from the aldehyde group is plausible, resulting in a fragment at m/z 128.

-

-

Quinoline Ring Fission: The quinoline ring itself can undergo fragmentation. A characteristic loss for the basic quinoline structure is the expulsion of a neutral molecule of hydrogen cyanide (HCN)[6]. This could occur from the fragment at m/z 128, leading to an ion at m/z 101.

Summary of Predicted EI Fragments

| m/z (for ³⁵Cl) | Proposed Identity | Neutral Loss | Notes |

| 191 | [C₁₀H₆ClNO]•⁺ | - | Molecular Ion (M•⁺) |

| 190 | [C₁₀H₅ClNO]⁺ | H• | Loss of aldehydic hydrogen |

| 162 | [C₉H₆ClN]⁺ | •CHO | Loss of the formyl radical |

| 156 | [C₁₀H₆NO]⁺ | •Cl | Loss of the chlorine radical |

| 128 | [C₉H₆N]⁺ | •Cl, CO | Sequential loss from M•⁺ |

| 127 | [C₉H₆N]⁺ | •CHO, •Cl | Sequential loss from M•⁺ |

| 101 | [C₈H₅]⁺ | •Cl, CO, HCN | Includes quinoline ring fission |

Visualizing the EI Fragmentation Cascade

Caption: Predicted EI fragmentation pathway for this compound.

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS): A Softer Approach

ESI is a "soft" ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal initial fragmentation[7]. To induce fragmentation for structural analysis, Collision-Induced Dissociation (CID) is employed in a tandem mass spectrometer (MS/MS). The resulting product ion spectrum is generally less complex than an EI spectrum and is often dominated by the cleavage of the weakest bonds.

Predicted ESI-MS/MS Fragmentation Pathway

For this compound, the precursor ion for MS/MS analysis would be the protonated molecule, [M+H]⁺, at m/z 192 (and its isotopic partner at m/z 194). Protonation is most likely to occur at the nitrogen atom of the quinoline ring, which is the most basic site.

Key Predicted Fragmentation Steps:

-

Loss of Carbon Monoxide (CO): Under CID conditions, protonated aromatic aldehydes can lose a neutral molecule of carbon monoxide[7]. This would result in the most abundant fragment ion, [M+H-CO]⁺, at m/z 164. The resulting ion is a protonated 5-chloroquinoline.

-

Loss of a Chlorine Radical (•Cl): While less common in ESI than in EI, the loss of a chlorine radical from the protonated molecule is possible, especially at higher collision energies. This would produce an ion at m/z 157, [M+H-Cl]⁺.

-

Loss of Hydrogen Chloride (HCl): A potential rearrangement could lead to the elimination of a neutral HCl molecule, yielding a fragment ion at m/z 156, [M+H-HCl]⁺. This is a common pathway for chlorine-containing compounds in the gas phase.

-

Quinoline Ring Fragmentation: Similar to EI, the stable quinoline core can fragment. The protonated chloroquinoline ion at m/z 164 could subsequently lose HCN, resulting in a product ion at m/z 137.

Summary of Predicted ESI-MS/MS Fragments

| Precursor Ion m/z | Product Ion m/z | Proposed Identity | Neutral Loss |

| 192 | 164 | [C₉H₇ClN]⁺ | CO |

| 192 | 157 | [C₁₀H₇NO]⁺ | •Cl |

| 192 | 156 | [C₁₀H₆NO]⁺ | HCl |

| 164 | 137 | [C₈H₆Cl]⁺ | HCN |

Visualizing the ESI-MS/MS Fragmentation

Caption: Predicted ESI-MS/MS fragmentation for this compound.

Experimental Protocols

To validate the predictive models presented, the following general protocols for EI-MS and ESI-MS/MS analysis are provided.

Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

This protocol is suitable for the analysis of volatile and thermally stable compounds like this compound.

-

Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate). Serially dilute to a final concentration of ~10 µg/mL.

-

Instrumentation: A standard GC-MS system equipped with an EI source.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Injector: Splitless mode at 250°C.

-

Oven Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-400.

-

Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)

This protocol is ideal for confirming the molecular weight and obtaining targeted fragmentation data.

-

Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Dilute to a final concentration of ~1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

-

Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) with an ESI source.

-

LC Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120°C.

-

Desolvation Temperature: 350°C.

-

MS1 Scan: Scan for the precursor ion at m/z 192.

-

MS2 Product Ion Scan: Select m/z 192 as the precursor and scan for product ions from m/z 50-200. Optimize collision energy (typically 10-40 eV) to achieve a good distribution of fragment ions.

-

Conclusion: A Predictive Framework for Structural Elucidation

This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometric fragmentation of this compound. By leveraging established principles and data from analogous structures, we have outlined the most probable fragmentation pathways under both EI and ESI conditions. The characteristic losses of •CHO, •Cl, and CO, coupled with the subsequent fission of the quinoline ring, offer a distinct set of fragments for the confident identification of this molecule. The experimental protocols detailed herein provide a clear path for the empirical validation of these proposed pathways. This work serves as a vital resource for scientists engaged in the analysis and characterization of novel quinoline-based compounds, empowering them with the foundational knowledge to interpret complex mass spectral data with greater confidence and accuracy.

References

-

Górecka, J., Stobiecki, M., & Frański, R. (2005). Electron ionization mass spectra of ten various 2-substituted quinoline-4-carboxylic acids and their six amides are presented. Chemical Papers. [Link]

-

Weisz, A., Andrzejewski, D., & Mandelbaum, A. (1996). Fragmentation of isomeric N-quinolinylphthalimides on electron impact ionization. Journal of Mass Spectrometry, 31(6), 676-80. [Link]

-

Zhang, J., et al. (2023). Deciphering and investigating fragment mechanism of quinolones using multi-collision energy mass spectrometry and computational chemistry strategy. Rapid Communications in Mass Spectrometry. [Link]

-

Li, Y., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Molecules. [Link]

-

Kádár, Z., et al. (2020). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry. [Link]

-

Bhattacharya, S., et al. (2025). Structural analysis of C8H6•+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. ResearchGate. [Link]

-

Manian, M. S., & Ramakrishnan, V. T. (2025). Mass spectral fragmentation pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-oxide and its benzo(h) derivative upon electron impact. ResearchGate. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

ChemHelp ASAP. (2022). Common fragmentation mechanisms in mass spectrometry. YouTube. [Link]

-

Clark, J. (2022). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

-

University of Bristol. (2012). Ion fragmentation of small molecules in mass spectrometry. University of Bristol Course Material. [Link]